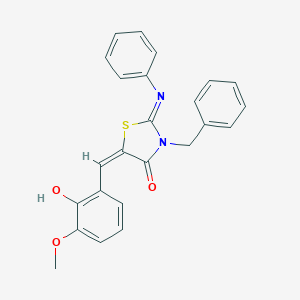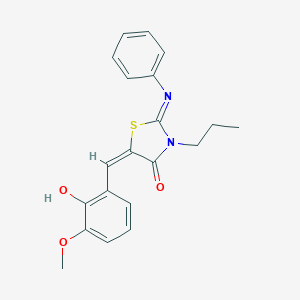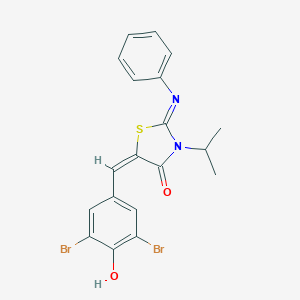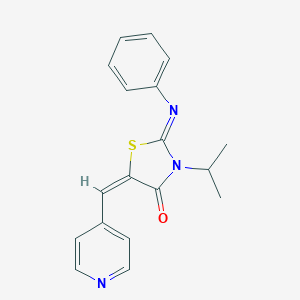![molecular formula C18H17N3O2S B298656 (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298656.png)
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of diazines and has been found to exhibit interesting biological properties.
科学研究应用
The (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione molecule has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its potential application in organic solar cells due to its unique electronic properties.
作用机制
The mechanism of action of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the growth of cancer cells and exhibits antibacterial activity. In vivo studies have shown that it has anti-inflammatory effects and can reduce tumor growth in animal models.
实验室实验的优点和局限性
One of the advantages of using (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments is its relatively simple synthesis method. In addition, it exhibits interesting biological properties that make it a promising candidate for further research. However, one of the limitations of using this molecule is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Furthermore, its potential application in organic solar cells can also be studied in more detail. Finally, the mechanism of action of this molecule can be further elucidated to better understand its biological properties.
合成方法
The synthesis method of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with 4-methylbenzenesulfonamide in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
属性
产品名称 |
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
分子式 |
C18H17N3O2S |
分子量 |
339.4 g/mol |
IUPAC 名称 |
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H17N3O2S/c1-10-4-6-14(7-5-10)21-17(23)15(16(22)20-18(21)24)9-13-8-11(2)19-12(13)3/h4-9,19H,1-3H3,(H,20,22,24)/b15-9+ |
InChI 键 |
ZQVCYRZLDIMLIV-OQLLNIDSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(NC(=C3)C)C)/C(=O)NC2=S |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NC(=C3)C)C)C(=O)NC2=S |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NC(=C3)C)C)C(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)







![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298591.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)